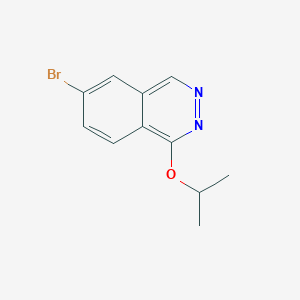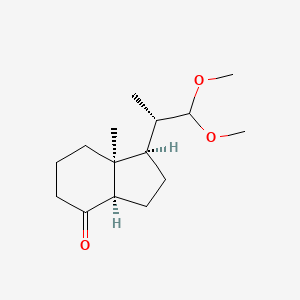
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is a synthetic phospholipid commonly used in scientific research. It is a component of lung surfactants and has applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is synthesized through a series of esterification and phosphorylation reactions. The process typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid. The final product is then converted to its sodium salt form .
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt involves large-scale esterification and phosphorylation reactions under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups. These products have different properties and applications in research and industry .
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and lipidomics research.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Mécanisme D'action
The compound exerts its effects by reducing interfacial tension at the air/water interfaces in the alveoli. This prevents the alveolar membranes from collapsing, thereby aiding in respiratory function. The molecular targets include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
- Palmitoyloleoyl-phosphatidylglycerol
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is unique due to its specific fatty acid composition and its ability to form stable lipid bilayers. This makes it particularly useful in lung surfactant formulations and membrane studies .
Propriétés
Formule moléculaire |
C15H26O3 |
|---|---|
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
(1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1 |
Clé InChI |
FXUVMZRJUQLXGF-OXIQGZBJSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC |
SMILES canonique |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


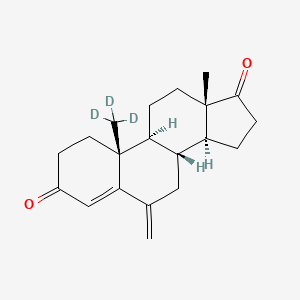

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
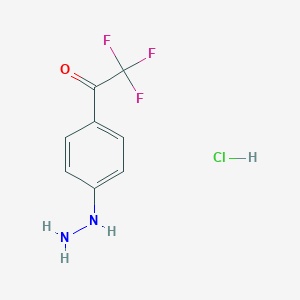
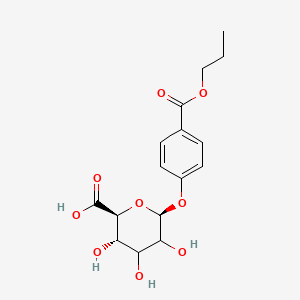
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)

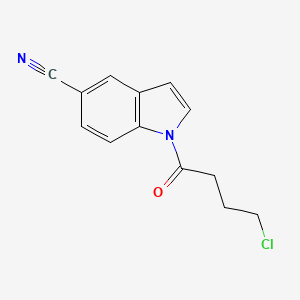
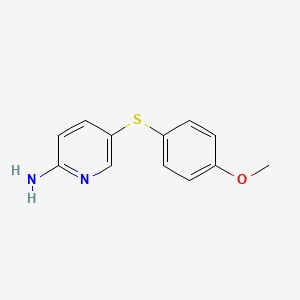
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
